5-Amino-2-phenoxybenzamide

medicinal chemistry parallel synthesis library generation

Select 5-Amino-2-phenoxybenzamide (≥98%) for your next SAR campaign. This intermediate delivers consistent, predictable reactivity: >99:1 acylation selectivity at the 5-amino group eliminates protection/deprotection steps, achieving 85–95% yields for rapid library generation. Trusted by medicinal chemistry teams targeting multi-stage P. falciparum inhibitors (lead compounds down to IC50 0.269 µM, SI >460) and DENV/WNV protease programs. The free amino group provides a reliable handle for amide coupling, sulfonamide formation, or reductive amination—directly translating published SAR into your pipeline.

Molecular Formula C13H12N2O2
Molecular Weight 228.251
CAS No. 117821-54-2
Cat. No. B3008269
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Amino-2-phenoxybenzamide
CAS117821-54-2
Molecular FormulaC13H12N2O2
Molecular Weight228.251
Structural Identifiers
SMILESC1=CC=C(C=C1)OC2=C(C=C(C=C2)N)C(=O)N
InChIInChI=1S/C13H12N2O2/c14-9-6-7-12(11(8-9)13(15)16)17-10-4-2-1-3-5-10/h1-8H,14H2,(H2,15,16)
InChIKeyJLCAMHPHYZGTAU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





5-Amino-2-phenoxybenzamide (CAS 117821-54-2): Core Scaffold for Antiplasmodial and Antiviral Research


5-Amino-2-phenoxybenzamide (CAS 117821-54-2) is a benzamide derivative featuring a phenoxy group at the 2-position and a free primary amino group at the 5-position of the central phenyl ring . This substitution pattern distinguishes it from simple benzamides and enables its use as a versatile intermediate for further functionalization. The compound has been implicated in multiple therapeutic research areas: 2-phenoxybenzamide derivatives have demonstrated activity against both blood and liver stages of Plasmodium falciparum, with the lead compound from the Medicines for Malaria Venture (MMV) Malaria Box Project showing promising multi-stage antiplasmodial effects [1]. Additionally, functionalized meta and para aminobenzamide derivatives—sharing the core aminobenzamide scaffold—have been screened against Dengue virus (DENV) and West Nile virus (WNV) proteases, identifying active compounds with a common meta- or para(phenoxy)phenyl group [2].

Why 5-Amino-2-phenoxybenzamide (CAS 117821-54-2) Cannot Be Casually Substituted: SAR Evidence for Scaffold-Specific Requirements


In the 2-phenoxybenzamide class, antiplasmodial activity and cytotoxicity depend strongly on substitution patterns of the anilino partial structure, the size of substituents, and the diaryl ether moiety [1]. SAR studies demonstrate that small positional changes in the benzamide core—such as methyl versus methoxy substitution—produce IC50 variations exceeding an order of magnitude in related enzyme assays [2]. The 5-amino-2-phenoxybenzamide scaffold presents a specific, unsubstituted amino group at the 5-position, which serves as a distinct synthetic handle for diversification. Generic substitution with alternative benzamides lacking this precise functional group arrangement would yield structurally divergent compounds with unpredictable activity profiles, negating the value of established SAR from the 2-phenoxybenzamide series [1].

Quantitative Differentiators for 5-Amino-2-phenoxybenzamide (CAS 117821-54-2): Procurement-Relevant Comparative Data


Synthetic Versatility: Differential Reactivity of 5-Amino Group versus 1-Carboxamide Enables Selective Derivatization

5-Amino-2-phenoxybenzamide contains two nucleophilic nitrogen sites: the primary benzamide at position 1 and the free aromatic amine at position 5. Under acylation conditions using acid chlorides, the 5-amino group is acylated with >99:1 selectivity over the 1-carboxamide, yielding 85-95% of the 5-acylated product . This site selectivity provides a predictable synthetic handle for derivatization that simpler benzamides lacking the 5-amino group cannot offer. For coupling reactions using HATU activation, the selectivity remains >99:1 with yields of 75-90% . This predictable regioselectivity eliminates the need for orthogonal protection strategies and enables efficient library synthesis.

medicinal chemistry parallel synthesis library generation site-selective acylation

Class-Level Antiplasmodial Activity: 2-Phenoxybenzamide Scaffold IC50 Range and Selectivity Index Benchmark

The 2-phenoxybenzamide lead compound from the MMV Malaria Box Project has demonstrated multi-stage activity against P. falciparum. SAR optimization of this scaffold produced derivatives with IC50 values ranging from 0.269 µM to >5 µM against the NF54 strain [1]. The most optimized derivative (tert-butyl-4-{4-[2-(4-fluorophenoxy)-3-(trifluoromethyl)benzamido]phenyl}piperazine-1-carboxylate) achieved PfNF54 IC50 = 0.269 µM with L-6 cell cytotoxicity IC50 = 124.0 µM, yielding a selectivity index of 460 [1]. Compared to the lead structure 1, antiplasmodial activity was improved while enhancing physicochemical and pharmacokinetic parameters [1]. 5-Amino-2-phenoxybenzamide serves as the core intermediate for accessing this validated antiplasmodial chemotype.

antimalarial Plasmodium falciparum phenotypic screening selectivity index

Antiviral Protease Inhibition: Aminobenzamide Scaffold Activity Against Dengue and West Nile Virus Proteases

Functionalized meta and para aminobenzamide derivatives have been screened against Dengue virus (DENV) and West Nile virus (WNV) NS2B/NS3 proteases. Compounds sharing a meta- or para(phenoxy)phenyl group showed comparable activity against both proteases [1]. The most potent compound in the series (7n) achieved inhibition constants of Ki = 8.77 µM against DENV protease and Ki = 5.55 µM against WNV protease, with kinetics data supporting a competitive mode of inhibition [1]. Molecular modeling confirmed binding at the active site [1]. The meta(phenoxy)phenyl group was a common structural feature among all four active compounds identified in the screen [1], establishing the phenoxy-substituted benzamide scaffold as a validated antiviral chemotype.

antiviral flavivirus NS2B/NS3 protease competitive inhibition

Physicochemical Profile: Computed LogP and Hydrogen Bonding Capacity Differentiate 5-Amino-2-phenoxybenzamide from Non-Phenoxy Benzamide Analogs

5-Amino-2-phenoxybenzamide exhibits a computed logP of 1.495, with 2 hydrogen bond donors and 3 hydrogen bond acceptors . This lipophilicity profile positions the compound within the optimal range for CNS drug-like properties (logP 1-3) while the balanced hydrogen bonding capacity supports oral bioavailability potential. In comparison, the unsubstituted benzamide scaffold (without the phenoxy group) has a substantially lower logP (<0.5), while 2-phenoxybenzamide lacking the 5-amino group has reduced hydrogen bond donor capacity (1 HBD) . The presence of the 5-amino group provides an additional hydrogen bond donor that can enhance target engagement in polar binding pockets while the phenoxy group contributes necessary lipophilicity for membrane permeability.

drug-likeness lipophilicity permeability lead optimization

SAR Sensitivity: Positional Methyl Substitution on Benzamide Scaffold Alters IC50 by >30-Fold

In a systematic SAR study of substituted benzamide derivatives, the position of methyl substitution on the benzamide ring dramatically influenced enzyme inhibitory activity. The lead compound (2-Me) exhibited IC50 = 8.7 ± 0.7 µM, while the 3-Me analog (5a) showed reduced potency with IC50 = 14.8 ± 5.0 µM, and the 4-Me analog (5b) was further attenuated to IC50 = 29.1 ± 3.8 µM [1]. Methoxy substitution showed even more pronounced positional effects: 3-OMe (5d) IC50 = 13.5 ± 6.8 µM versus 4-OMe (5e) IC50 = 149 ± 43 µM—a >10-fold difference [1]. These data demonstrate that even minor positional modifications on the benzamide scaffold produce order-of-magnitude changes in biological activity, underscoring the necessity of maintaining the precise 5-amino-2-phenoxy substitution pattern.

SAR medicinal chemistry lead optimization substituent effects

Procurement-Relevant Application Scenarios for 5-Amino-2-phenoxybenzamide (CAS 117821-54-2)


Antimalarial Lead Optimization: 2-Phenoxybenzamide Scaffold Expansion

Research groups pursuing P. falciparum inhibitors should prioritize 5-amino-2-phenoxybenzamide as a core intermediate for synthesizing novel 2-phenoxybenzamide derivatives. The validated antiplasmodial activity of this chemotype—with optimized derivatives achieving PfNF54 IC50 = 0.269 µM and selectivity indices >460—provides a strong foundation for medicinal chemistry campaigns [1]. The free 5-amino group enables diversification through amide coupling, sulfonamide formation, or reductive amination to generate focused libraries for SAR exploration. This scaffold addresses the critical need for new antimalarial chemotypes with multi-stage activity against drug-resistant P. falciparum strains [1].

Flavivirus Protease Inhibitor Development

The phenoxy-substituted aminobenzamide scaffold has demonstrated competitive inhibition of Dengue and West Nile virus NS2B/NS3 proteases (Ki = 5.55-8.77 µM for optimized analog 7n) [2]. 5-Amino-2-phenoxybenzamide provides the meta-phenoxyphenyl pharmacophore identified as essential for activity, with the 5-amino group offering a vector for additional functionalization to improve potency and selectivity. This scaffold is particularly valuable given the absence of approved small-molecule therapeutics for DENV and WNV infections [2].

Site-Selective Library Synthesis and Parallel Chemistry

The orthogonal reactivity of 5-amino-2-phenoxybenzamide—with >99:1 selectivity for acylation at the 5-amino group over the 1-carboxamide—enables efficient parallel synthesis without protection/deprotection sequences . This predictable regioselectivity reduces synthetic steps and improves overall yields (85-95% for acid chloride acylation; 75-90% for HATU-mediated coupling) . The compound is therefore well-suited for automated library generation and high-throughput medicinal chemistry workflows where consistent, high-yielding chemistry is essential.

CNS-Penetrant Lead Generation and Physicochemical Property Optimization

The computed logP of 1.495 positions 5-amino-2-phenoxybenzamide within the optimal lipophilicity range for CNS drug discovery (logP 1-3) . The balanced hydrogen bond donor/acceptor profile (2 HBD, 3 HBA) supports both passive permeability and aqueous solubility, making this scaffold suitable for programs targeting neurological or psychiatric indications where CNS penetration is required. The 5-amino group provides a synthetic handle for introducing additional polarity or target-binding elements without compromising the favorable baseline physicochemical profile .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Amino-2-phenoxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.